molecular formula C12H12N2O4 B15056925 Methyl 5-(1,5-dimethyl-1H-pyrazole-3-carbonyl)furan-2-carboxylate

Methyl 5-(1,5-dimethyl-1H-pyrazole-3-carbonyl)furan-2-carboxylate

Cat. No.: B15056925
M. Wt: 248.23 g/mol
InChI Key: LHFIPKVDQRIBIW-UHFFFAOYSA-N
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Description

Methyl 5-(1,5-dimethyl-1H-pyrazole-3-carbonyl)furan-2-carboxylate is a heterocyclic compound that features both a pyrazole and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(1,5-dimethyl-1H-pyrazole-3-carbonyl)furan-2-carboxylate typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid with methyl 5-formylfuran-2-carboxylate under acidic or basic conditions to form the desired product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as solvent choice and catalyst use, is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(1,5-dimethyl-1H-pyrazole-3-carbonyl)furan-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include furanones, alcohol derivatives, and substituted pyrazoles, which can be further utilized in various synthetic applications .

Scientific Research Applications

Methyl 5-(1,5-dimethyl-1H-pyrazole-3-carbonyl)furan-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-(1,5-dimethyl-1H-pyrazole-3-carbonyl)furan-2-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include inhibition of metabolic enzymes or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(1,3-dimethyl-1H-pyrazole-4-carbonyl)furan-2-carboxylate
  • Methyl 5-(1,5-dimethyl-1H-pyrazole-3-carbonyl)thiophene-2-carboxylate

Uniqueness

Methyl 5-(1,5-dimethyl-1H-pyrazole-3-carbonyl)furan-2-carboxylate is unique due to the specific positioning of the pyrazole and furan rings, which can influence its reactivity and interaction with biological targets. This structural uniqueness can lead to distinct biological activities and synthetic applications compared to its analogs .

Biological Activity

Methyl 5-(1,5-dimethyl-1H-pyrazole-3-carbonyl)furan-2-carboxylate is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H12N2O4C_{12}H_{12}N_{2}O_{4}, with a molecular weight of approximately 248.23 g/mol. The compound features a furan moiety linked to a pyrazole derivative, which is significant for its pharmacological properties.

1. Pharmacological Effects

Research indicates that compounds containing pyrazole rings, including this compound, exhibit various pharmacological effects:

  • Anti-inflammatory Activity : Pyrazole derivatives have been studied for their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2. For instance, studies have shown that similar compounds can produce significant anti-inflammatory effects with selectivity indices indicating their potential as safer alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Antitumor Potential : The structural similarity of this compound to other bioactive pyrazoles suggests potential antitumor activity. Preliminary studies indicate interactions with various biological targets that could lead to antitumor effects .

The biological activity of this compound appears to be mediated through its interaction with serotonin receptors and other molecular targets. Understanding these interactions is crucial for elucidating its pharmacodynamics and therapeutic applications .

Comparative Analysis with Related Compounds

To highlight the uniqueness of this compound, a comparison with similar compounds is presented in the table below:

Compound NameStructureUnique Features
Methyl 1,5-dimethyl-1H-pyrazole-3-carboxylateStructureLacks furan moiety; primarily studied for anti-inflammatory properties.
5-(1-Methyl-1H-pyrazole-5-carbonyl)furan-2-carboxylic acidStructureDifferent substitution pattern on the pyrazole ring; potential anti-cancer activity.
3-Methylpyrazole-4-carboxylic acidStructureSimpler structure; used mainly as an intermediate in organic synthesis.

This table illustrates how the combination of furan and pyrazole functionalities in this compound may enhance its biological activity compared to other derivatives.

Case Studies and Research Findings

Recent studies have provided insights into the biological activities associated with this compound:

  • Anti-inflammatory Studies : In vivo experiments demonstrated that derivatives similar to this compound exhibited significant inhibition of paw edema in carrageenan-induced models, suggesting strong anti-inflammatory properties .
  • Safety Profiles : Histopathological evaluations indicated minimal adverse effects on vital organs such as the liver and kidneys in animal models treated with pyrazole derivatives, emphasizing their potential safety as therapeutic agents .

Properties

Molecular Formula

C12H12N2O4

Molecular Weight

248.23 g/mol

IUPAC Name

methyl 5-(1,5-dimethylpyrazole-3-carbonyl)furan-2-carboxylate

InChI

InChI=1S/C12H12N2O4/c1-7-6-8(13-14(7)2)11(15)9-4-5-10(18-9)12(16)17-3/h4-6H,1-3H3

InChI Key

LHFIPKVDQRIBIW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C)C(=O)C2=CC=C(O2)C(=O)OC

Origin of Product

United States

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